2-(4-Chloro-3-methyl-phenoxy)-ethylamine
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Overview
Description
2-(4-Chloro-3-methyl-phenoxy)-ethylamine is a chemical compound studied for its various chemical reactions, molecular structure, and properties. It is involved in a range of synthetic processes and has been the subject of studies aiming to understand its behavior and applications in the chemical sciences.
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Chloro-3-methyl-phenoxy)-ethylamine often involves reactions of aminoethanols with chloronitrobenzenes or through base-catalysed Smiles rearrangement. For example, 2-(p-Nitrophenoxy)ethylamines have been prepared using such methods, which could be analogous to the synthesis of our compound of interest (Knipe, Sridhar, & Lound-Keast, 1977).
Molecular Structure Analysis
Studies on beta-blocker conformations, including 2-phenoxy ethylamine derivatives, have utilized mass-selected spectroscopy and ab initio calculations to elucidate their molecular structure. This approach can also be applied to understand the structure of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine, focusing on aspects like hydrogen bonding and structural rigidity or flexibility (MacLeod & Simons, 2004).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Chloro-3-methyl-phenoxy)-ethylamine derivatives include various synthetic pathways, such as Williamson synthesis, reductive amination, and cyclization processes. These reactions facilitate the creation of complex molecules from simpler precursors (Xin, 2003).
Physical Properties Analysis
The physical properties of compounds like 2-(4-Chloro-3-methyl-phenoxy)-ethylamine can be studied through methods like infrared ion-dip spectroscopy. These studies provide insights into the compound's gas-phase conformations and the effects of hydration on its structure, offering a detailed understanding of its physical characteristics (MacLeod & Simons, 2004).
Chemical Properties Analysis
The chemical properties of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine derivatives are influenced by their synthesis and molecular structure. For example, the synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one through various chemical reactions suggests a method to explore the chemical properties of our compound of interest, including its reactivity and potential applications in creating more complex chemical entities (Xin, 2003).
Scientific Research Applications
Sorption and Environmental Behavior
- Sorption to Soil and Minerals : Research by Werner et al. (2012) explored the sorption of phenoxy herbicides, including compounds similar to 2-(4-Chloro-3-methyl-phenoxy)-ethylamine, to soil, organic matter, and minerals. The study compiled data on soil–water distribution coefficients, highlighting the impact of soil parameters like pH, organic carbon content, and iron oxides on the sorption process. This suggests that compounds within this family can exhibit significant environmental mobility and persistence, influenced by soil characteristics (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Health Implications
- Chlorogenic Acid (CGA) Pharmacological Review : Although not directly related to 2-(4-Chloro-3-methyl-phenoxy)-ethylamine, the review on Chlorogenic Acid by Naveed et al. (2018) discusses the biological and pharmacological effects of phenolic acids. These compounds, including CGA, exhibit antioxidant activity, anti-inflammatory, and neuroprotective properties. This indicates the potential health implications of structurally similar compounds and the importance of further research on their effects (Naveed et al., 2018).
Environmental and Toxicological Studies
- Parabens in Aquatic Environments : Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, which share the phenolic group with 2-(4-Chloro-3-methyl-phenoxy)-ethylamine. The study emphasized the ubiquity of parabens in surface water and sediments, raising concerns about their environmental persistence and potential endocrine-disrupting effects. This highlights the environmental impact of phenolic compounds and underscores the need for comprehensive toxicological studies (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety And Hazards
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMIIOXQERVSLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390235 |
Source
|
Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
CAS RN |
6487-87-2 |
Source
|
Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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